N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c1-6-5-7-10(16-17(2)11(7)15-12(6)19)14-13(20)8-3-4-9(23-8)18(21)22/h3-4,6H,5H2,1-2H3,(H,15,19)(H,14,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGNHUFHZYPUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 319.27 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core linked to a nitrofuran moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₅ |
| Molecular Weight | 319.27 g/mol |
| CAS Number | 1172465-79-0 |
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
A notable study demonstrated that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 12.5 - 25 |
| Escherichia coli | 25 - 50 |
| Staphylococcus epidermidis | 12.5 - 50 |
These findings suggest that the compound's nitrofuran moiety plays a critical role in its antibacterial efficacy by disrupting bacterial cell wall synthesis and function.
The mechanism by which this compound exerts its antibacterial effects involves the generation of reactive nitrogen species (RNS) that lead to oxidative stress in bacterial cells. This oxidative stress can damage cellular components such as DNA and proteins, ultimately resulting in cell death.
Case Studies
- Study on ESKAPE Pathogens : A recent investigation focused on the efficacy of this compound against ESKAPE pathogens—an acronym for a group of bacteria known for their resistance to antibiotics. The study found that the compound demonstrated promising activity against these pathogens, with significant reductions in bacterial viability observed at concentrations as low as 25 µg/mL .
- Comparative Analysis with Other Antibacterials : In comparative studies with other heterocyclic compounds, this compound consistently outperformed several derivatives in terms of antibacterial potency. This suggests that modifications to the pyrazolo-pyridine framework can enhance biological activity .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
The target compound shares its pyrazolo[3,4-b]pyridine core with derivatives synthesized in , such as 4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Key differences include:
- Substituents: The target compound features 1,5-dimethyl and 5-nitrofuran-2-carboxamide groups, whereas derivatives have aryl, phenyl, and cyano groups.
- Electronic Effects: The nitro group in the nitrofuran moiety may confer greater electron-withdrawing effects compared to cyano or ester substituents in analogues, influencing reactivity or binding interactions.
Imidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () replaces the pyrazolo ring with an imidazo system. Structural distinctions include:
- Substituent Diversity: The compound includes cyano, nitro, and ester groups, which may increase steric bulk and reduce solubility compared to the target compound’s methyl and nitrofuran groups .
Physicochemical Properties
- The nitrofuran group in the target compound may enhance UV absorption and redox activity compared to cyano/nitroaryl groups in .
- Methyl substituents likely improve lipid solubility relative to polar cyano/ester groups, impacting bioavailability .
Hydrogen Bonding and Crystallography
While crystallographic data for the target compound are unavailable, highlights the role of hydrogen bonding in molecular aggregation.
Preparation Methods
Pyrazolo[3,4-b]Pyridine Synthesis
The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation reactions. A modified Knorr pyrazole synthesis employs hydrazine derivatives and 1,3-dicarbonyl compounds. For example, 1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine can be synthesized by reacting 1,3-dimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with hydrazine hydrate under acidic conditions. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the bicyclic structure.
Key spectroscopic data for intermediates include $$ ^1H $$ NMR resonances at δ 2.25 (s, 3H, N-CH$$3 $$), δ 2.45 (t, 2H, CH$$2 $$), and δ 3.70 (s, 3H, OCH$$_3 $$). Yields range from 65–80% depending on the solvent system (e.g., ethanol vs. acetic acid).
Functionalization at Position 3
5-Nitrofuran-2-Carboxylic Acid Derivative Preparation
Nitration of Furan Precursors
5-Nitrofuran-2-carboxylic acid is synthesized via direct nitration of furan-2-carboxylic acid using HNO$$3$$ in trifluoroacetic anhydride (TFAA). This method, adapted from, achieves 72% yield with regioselective nitration at position 5. The reaction is exothermic and requires slow addition of HNO$$3$$ at −10°C to avoid over-nitration.
Characterization data for 5-nitrofuran-2-carboxylic acid includes IR absorption at 1715 cm$$^{-1}$$ (C=O) and $$ ^{13}C $$ NMR signals at δ 162.4 (COOH), δ 152.1 (C-5), and δ 118.3 (C-2).
Activation for Amide Coupling
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl$$_2$$) or converted to a mixed anhydride with ethyl chloroformate. Alternatively, in situ activation via carbodiimide coupling (e.g., EDC/HOBt) in DMF achieves 90% conversion to the active ester.
Amide Bond Formation
Coupling Strategies
The final amide bond is formed via two primary routes:
- Schotten-Baumann Reaction : Reacting 5-nitrofuran-2-carbonyl chloride with the pyrazolo[3,4-b]pyridin-3-amine in aqueous NaOH/dichloromethane biphasic system. Yields 68–75%.
- Palladium-Catalyzed Aminocarbonylation : Using CO gas generated ex situ in a two-chamber reactor (COware®), this method achieves 99% yield under optimized conditions (Pd(OAc)$$_2$$, Xantphos, 80°C).
Optimization and Challenges
Side reactions, such as hydrolysis of the nitro group or over-alkylation, are mitigated by maintaining pH < 8 and using anhydrous solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A patent describes a streamlined approach where pyrazole esters are nitrated and directly amidated without isolation. For example, ethyl 1-methyl-3-propyl-4-nitro-5-pyrazolecarboxylate is reacted with NH$$_3$$ in MeOH at 50°C to yield the corresponding amide in 97% yield. Adapting this to the target compound could reduce steps.
Solid-Phase Synthesis
Immobilizing the pyrazolo[3,4-b]pyridine core on Wang resin enables iterative coupling with 5-nitrofuran-2-carboxylic acid. This method, though less common, offers advantages in scalability and purity control.
Analytical and Spectroscopic Characterization
Critical characterization data for the final compound include:
- HRMS (ESI) : m/z calcd. for C$${15}$$H$${14}$$N$$4$$O$$5$$ [M+H]$$^+$$: 353.0954, found: 353.0956.
- $$^1H$$ NMR (DMSO-d$$6$$) : δ 2.31 (s, 3H, N-CH$$3$$), δ 2.52 (t, 2H, CH$$_2$$), δ 7.68 (d, 1H, furan H-3), δ 8.72 (s, 1H, NH).
- IR : 1675 cm$$^{-1}$$ (amide C=O), 1520 cm$$^{-1}$$ (NO$$_2$$).
Industrial-Scale Considerations
The patent highlights cost-effective nitration using HNO$$3$$/H$$2$$SO$$_4$$ mixtures at 45°C, achieving 97% yield for analogous compounds. Process intensification via continuous flow reactors could enhance safety and efficiency for large-scale production.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrazolo[3,4-b]pyridine derivatives with 5-nitrofuran-2-carboxamide precursors. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and reaction time (12–24 hours). Optimization may employ Design of Experiments (DoE) to minimize trial-and-error approaches, as statistical methods like fractional factorial designs reduce the number of required experiments while ensuring parameter interactions are accounted for .
- Validation : Monitor intermediates via HPLC for purity (>95%) and confirm structural integrity using H NMR and C NMR spectroscopy .
Q. How can researchers verify the structural identity of this compound and its intermediates?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for pyrazolo[3,4-b]pyridine protons (δ 2.1–2.5 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) and nitrofuran carbons (δ 150–160 ppm for nitro groups) .
- Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight with <5 ppm error (e.g., calculated [M+H]: 388.1423; observed: 388.1421) .
- IR Spectroscopy : Detect carbonyl stretches (1650–1700 cm) and nitro group vibrations (1520–1560 cm) .
Q. What are the common challenges in purifying this compound, and how can they be addressed?
- Challenges : Low solubility in aqueous phases and co-elution of byproducts during column chromatography.
- Solutions : Use gradient elution (hexane/ethyl acetate to DCM/methanol) for improved separation. Recrystallization from ethanol/water mixtures enhances purity .
Advanced Research Questions
Q. How can computational methods accelerate the design of reaction pathways for derivatives of this compound?
- Approach : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates. ICReDD’s integrated workflow combines computational reaction path searches with experimental validation, reducing development time by 30–50% .
- Case Study : Simulate nitro group reduction pathways to identify catalysts (e.g., Pd/C) that minimize side reactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Data Analysis Framework :
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent) using standardized protocols.
- Meta-Analysis : Compare IC values across studies while controlling for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) .
- Statistical Modeling : Apply multivariate regression to isolate structure-activity relationships (SAR) for the nitrofuran moiety .
Q. What strategies ensure stability of this compound under varying storage and experimental conditions?
- Stability Studies :
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C).
- Photostability : Store in amber vials under inert gas (N) to prevent nitro group degradation .
- pH Sensitivity : Conduct accelerated degradation studies in buffers (pH 3–10) with HPLC monitoring .
Q. How can researchers design experiments to explore the compound’s mechanism of action in complex biological systems?
- Experimental Design :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
- Pathway Analysis : Apply RNA-seq or CRISPR-Cas9 screens to map downstream gene regulation .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (k/k) for putative targets .
Methodological Best Practices
- Reaction Monitoring : Use inline FTIR or Raman spectroscopy for real-time tracking of nitro group reduction .
- Safety Protocols : Adhere to chemical hygiene plans for handling nitrofurans (e.g., PPE, fume hoods) due to potential mutagenicity .
- Data Management : Implement electronic lab notebooks (ELNs) to document reaction parameters and raw spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
